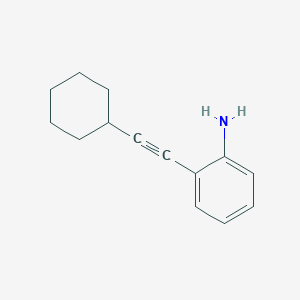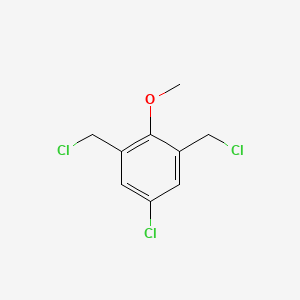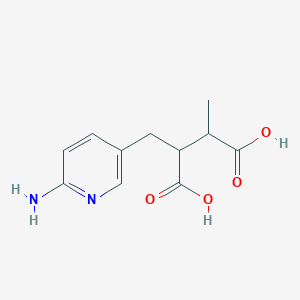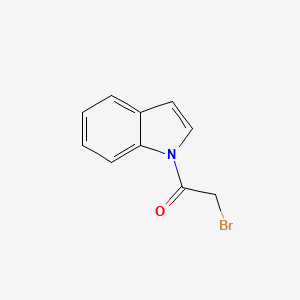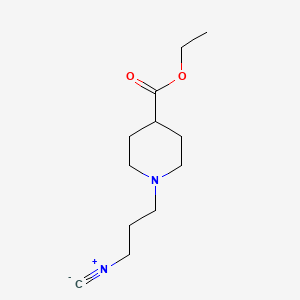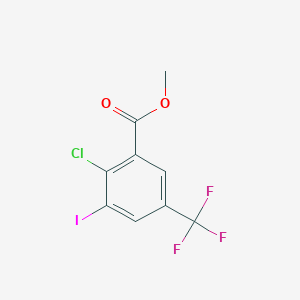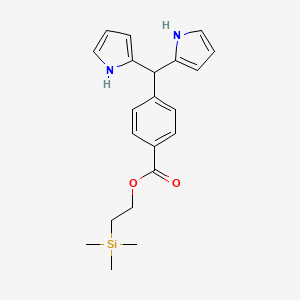
1H-Benzimidazole-4-carboxylic acid, 2-(2-nitrophenyl)-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Benzimidazole-4-carboxylic acid, 2-(2-nitrophenyl)-, ethyl ester is a chemical compound known for its diverse applications in scientific research and industry This compound is characterized by its benzimidazole core structure, which is a fused ring system consisting of benzene and imidazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole-4-carboxylic acid, 2-(2-nitrophenyl)-, ethyl ester typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Introduction of Nitrophenyl Group: The nitrophenyl group can be introduced via nitration of the benzimidazole derivative using a mixture of concentrated nitric acid and sulfuric acid.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
1H-Benzimidazole-4-carboxylic acid, 2-(2-nitrophenyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitrobenzimidazole derivatives.
Reduction: Reduction of the nitrophenyl group can yield aminobenzimidazole derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base catalyst.
Major Products Formed
Oxidation: Nitrobenzimidazole derivatives.
Reduction: Aminobenzimidazole derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
科学研究应用
1H-Benzimidazole-4-carboxylic acid, 2-(2-nitrophenyl)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 1H-Benzimidazole-4-carboxylic acid, 2-(2-nitrophenyl)-, ethyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
相似化合物的比较
Similar Compounds
- 1H-Benzimidazole-4-carboxylic acid, 2-(3-methoxy-2-nitrophenyl)-, ethyl ester
- 1H-Benzimidazole-4-carboxylic acid, 2-(4-nitrophenyl)-, ethyl ester
Uniqueness
1H-Benzimidazole-4-carboxylic acid, 2-(2-nitrophenyl)-, ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
560086-13-7 |
|---|---|
分子式 |
C16H13N3O4 |
分子量 |
311.29 g/mol |
IUPAC 名称 |
ethyl 2-(2-nitrophenyl)-1H-benzimidazole-4-carboxylate |
InChI |
InChI=1S/C16H13N3O4/c1-2-23-16(20)11-7-5-8-12-14(11)18-15(17-12)10-6-3-4-9-13(10)19(21)22/h3-9H,2H2,1H3,(H,17,18) |
InChI 键 |
ZLIBRLXTZCWEEJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C2C(=CC=C1)NC(=N2)C3=CC=CC=C3[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-pyridin-2-yl]-3-phenyl-propionamide](/img/structure/B12570102.png)
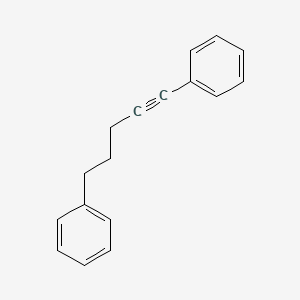

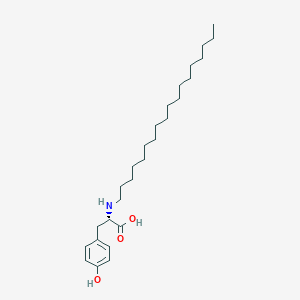
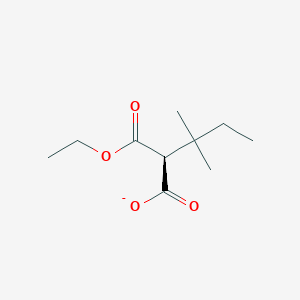
![2-[(3-Chloropropyl)amino]-2-methylpropanenitrile](/img/structure/B12570119.png)
